molecular formula C22H26ClNO3 B12775692 Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride CAS No. 102206-66-6

Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride

Cat. No.: B12775692
CAS No.: 102206-66-6
M. Wt: 387.9 g/mol
InChI Key: MBZTXAOMEGMBAD-UHFFFAOYSA-N
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Description

3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl-, benzilate (ester), hydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a tetrahydro structure, and a benzilate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl-, benzilate (ester), hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridinemethanol Core: This can be achieved through the reduction of pyridine derivatives.

    Tetrahydro and Dimethyl Substitution:

    Esterification with Benzilic Acid: The esterification reaction involves the reaction of the pyridinemethanol derivative with benzilic acid under acidic conditions to form the benzilate ester.

    Formation of Hydrochloride Salt: The final step involves the conversion of the ester into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl-, benzilate (ester), hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzilate ester moiety may play a role in binding to these targets, while the pyridine ring can participate in various chemical interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinemethanol: A simpler analog without the tetrahydro and dimethyl substitutions.

    1,2,5,6-Tetrahydro-1,4-dimethyl-3-pyridinemethanol: Lacks the benzilate ester moiety.

    Benzilate Esters: Compounds with similar ester groups but different core structures.

Uniqueness

The uniqueness of 3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl-, benzilate (ester), hydrochloride lies in its combination of a pyridine ring, tetrahydro structure, dimethyl substitutions, and benzilate ester

Properties

CAS No.

102206-66-6

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9 g/mol

IUPAC Name

(1,4-dimethyl-3,6-dihydro-2H-pyridin-5-yl)methyl 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C22H25NO3.ClH/c1-17-13-14-23(2)15-18(17)16-26-21(24)22(25,19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,25H,13-16H2,1-2H3;1H

InChI Key

MBZTXAOMEGMBAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN(CC1)C)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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